2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate
Description
2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate (CAS: 1332529-71-1) is a sulfonamide derivative characterized by a pyridin-2-ylmethylamino group attached to an ethanesulfonamide backbone, with an oxalate counterion. Its molecular formula is C₁₀H₁₅N₃O₆S, and it has a molecular weight of 305.31 g/mol . The compound is cataloged with 95% purity, indicating its utility in research applications requiring high chemical consistency .
Properties
IUPAC Name |
oxalic acid;2-(pyridin-2-ylmethylamino)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S.C2H2O4/c9-14(12,13)6-5-10-7-8-3-1-2-4-11-8;3-1(4)2(5)6/h1-4,10H,5-7H2,(H2,9,12,13);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSISDLNHTZFECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCS(=O)(=O)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate typically involves the reaction of pyridin-2-ylmethanamine with ethanesulfonyl chloride under basic conditions to form the intermediate 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide. This intermediate is then reacted with oxalic acid to yield the final oxalate salt. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted pyridine derivatives. These products have diverse applications in chemical synthesis and pharmaceutical development .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H15N3O6S
- Molecular Weight : 305.31 g/mol
- Appearance : White to off-white crystalline powder
- Solubility : Soluble in water, ethanol, and dimethyl sulfoxide
The compound features a pyridine ring and an ethanesulfonamide moiety, which contribute to its unique biological activities.
Cardiovascular and Pulmonary Medicine
Research indicates that 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate modulates nitric oxide signaling pathways, enhancing the effects of nitric oxide donors. This modulation could be beneficial for treating conditions related to vascular function and inflammation. Studies have shown that it may improve endothelial function and reduce vascular resistance, making it a candidate for cardiovascular therapies.
Cancer Therapy
The compound has demonstrated potential anti-cancer properties. It has been involved in the synthesis of novel derivatives that exhibit promising activity against various cancer cell lines. These derivatives have shown effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells, suggesting a role in developing targeted cancer therapies.
Infectious Diseases
In the realm of parasitology, derivatives of this compound have been tested against Trypanosoma brucei (responsible for sleeping sickness) and Plasmodium falciparum (malaria). Some derivatives exhibited significant antitrypanosomal and antiplasmodial activities, highlighting their potential for treating neglected tropical diseases.
Synthesis and Characterization
The synthesis of this compound involves several key reactions typically monitored by high-performance liquid chromatography and mass spectrometry to ensure purity. The synthesis process includes:
- Formation of the pyridine ring.
- Attachment of the ethanesulfonamide moiety.
- Crystallization to yield the final product.
Extensive studies have been conducted to assess the biological activities of this compound:
Case Studies
- Anti-Fibrotic Derivatives : A study synthesized a library of pyrimidine derivatives from this compound. The most effective derivatives were identified based on their IC50 values against collagen expression in hepatic stellate cells, indicating their potential use in treating liver fibrosis.
- Tropical Disease Treatment : Research into the antitrypanosomal activity of synthesized derivatives revealed that some compounds significantly inhibited Trypanosoma brucei growth in vitro, suggesting their potential as therapeutic agents against sleeping sickness.
Mechanism of Action
The mechanism of action of 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Sulfonamide Derivatives
| Catalog No. | Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Purity |
|---|---|---|---|---|---|
| 060232 | 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate | C₁₀H₁₅N₃O₆S | 305.31 | Pyridin-2-ylmethylamino, oxalate salt | 95% |
| 060233 | 4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate | C₁₆H₂₄N₂O₇S | 388.44 | Piperidine sulfonyl, phenolic hydroxyl | N/A |
| 060234 | N,N-Dimethyl-2-[(pyridin-2-ylmethyl)amino]-ethanesulfonamide dihydrochloride | C₁₀H₁₉Cl₂N₃O₂S | 316.25 | Dimethylamino, hydrochloride salt | N/A |
| 060235 | 2-(Azepan-1-ylsulfonyl)ethylamine oxalate | C₁₆H₂₅N₃O₆S | 387.46 | Azepane sulfonyl, pyridin-3-ylmethyl, oxalate | N/A |
Key Observations:
Structural Variations: Pyridine Position: The target compound (060232) features a pyridin-2-ylmethyl group, whereas 060235 substitutes this with a pyridin-3-ylmethyl group. This positional isomerism may influence binding affinity in biological systems .
Salt Forms :
- The oxalate salt in 060232 and 060235 enhances aqueous solubility compared to the dihydrochloride salt in 060234, which may offer better stability under acidic conditions .
Purity :
- The target compound (060232) is synthesized with 95% purity, comparable to analogs like N-(pyridin-4-ylmethyl)methanesulfonamide (95% purity, QA-8570) .
Biological Activity
2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Pyridine Ring: Contributes to the compound's interaction with biological targets.
- Sulfonamide Group: Known for its antibacterial properties.
- Oxalate Salt Form: Enhances solubility and bioavailability.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity: The compound has shown effectiveness against certain bacterial strains, likely due to the sulfonamide moiety which inhibits bacterial folic acid synthesis.
- Antitumor Properties: Preliminary studies suggest potential antiproliferative effects on cancer cell lines, indicating a mechanism that may involve apoptosis induction.
Table 1: Summary of Biological Activities
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Inhibition of Enzymes: The sulfonamide group competes with para-aminobenzoic acid (PABA) for binding sites on bacterial dihydropteroate synthase, disrupting folate synthesis.
- Apoptosis Induction: In cancer cells, it may activate pathways leading to programmed cell death, potentially through modulation of Bcl-2 family proteins.
Case Studies
Several studies have investigated the biological effects of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity against a panel of bacteria. The results indicated significant inhibition zones for E. coli, suggesting that the compound could serve as a lead for developing new antibiotics.
Case Study 2: Antitumor Activity
In vitro assays on HeLa cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis (caspase activation).
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the efficacy of this compound. Notable findings include:
- Enhanced solubility when formulated as an oxalate salt, improving bioavailability in vivo.
- Modification of the pyridine ring has led to derivatives with improved selectivity and potency against specific cancer types.
Q & A
Basic: What are the recommended synthetic routes for 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate?
Methodological Answer:
The synthesis typically involves a multi-step reaction starting with the sulfonylation of a pyridinylmethylamine precursor. For example, coupling 2-(aminomethyl)pyridine with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) under reflux in a polar aprotic solvent like dichloromethane or acetonitrile. The oxalate salt can then be formed by reacting the free base with oxalic acid in ethanol/water mixtures. Crystallization under controlled pH (3.5–4.5) ensures purity . Solvothermal methods (methanol, 12 h, room temperature) are also effective for analogous sulfonamide coordination complexes .
Basic: Which analytical techniques are critical for structural confirmation?
Methodological Answer:
- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths, angles, and hydrogen bonding networks. SHELX programs are robust for small-molecule crystallography .
- NMR spectroscopy : H and C NMR (DMSO-) identify pyridinyl protons (δ 8.5–9.0 ppm) and sulfonamide NH signals (δ 6.5–7.0 ppm). Advanced 2D techniques (HSQC, HMBC) confirm connectivity .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] for free base).
Basic: How to purify the compound to >98% HPLC purity?
Methodological Answer:
- Recrystallization : Use ethanol/water (3:1 v/v) with slow cooling to isolate oxalate salt. Monitor pH to avoid decomposition.
- HPLC purification : Employ a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (gradient: 10%→50% ACN over 20 min). Compare retention times against EP reference standards for impurities like disodium sulphate derivatives .
Advanced: How to study its coordination behavior with lanthanide ions?
Methodological Answer:
React the compound with Ln(III) nitrates (e.g., Tb, Dy) under solvothermal conditions (methanol, 12 h, 60°C). Characterize complexes via:
- Fluorescence spectroscopy : Monitor ligand-to-metal energy transfer for Tb/Eu complexes.
- X-ray diffraction : Resolve coordination geometry (e.g., distorted square antiprismatic for Dy complexes) .
- Magnetic susceptibility : Assess single-molecule magnet behavior in Dy analogs.
Advanced: How to assess pH-dependent stability in aqueous solutions?
Methodological Answer:
- Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C.
- Monitor degradation via HPLC (C18 column, 0.1 M ammonium acetate/acetonitrile).
- Use H NMR to detect hydrolysis products (e.g., free pyridinylmethylamine at pH >10) .
Advanced: How to detect trace impurities (e.g., sulfonate byproducts)?
Methodological Answer:
- Ion-pair chromatography : Use a Zorbax SB-Aq column with 10 mM sodium hexanesulfonate (pH 2.5)/acetonitrile (95:5). Detect at 254 nm.
- LC-MS/MS : Identify sulfonate esters (e.g., MM0031.04 impurity) with MRM transitions (e.g., m/z 421→243) .
Advanced: Can it act as a fluorescent sensor for heavy metals?
Methodological Answer:
Functionalize the compound with fluorophores (e.g., thieno[3,2-b]pyridinone) to create Pb-selective probes. Test selectivity via:
- Fluorescence quenching : Titrate with metal ions (Na, Ba, Pb) in HEPES buffer (pH 7.4).
- Job’s plot analysis : Determine binding stoichiometry (e.g., 1:1 for Pb) .
Advanced: How to address solubility limitations in biological assays?
Methodological Answer:
- Use DMSO as a co-solvent (<1% v/v) to enhance solubility.
- Sonication-assisted dispersion : Prepare nanoparticles via antisolvent precipitation (water into DMSO solution).
- Salt screening : Test alternative counterions (e.g., hydrochloride) for improved aqueous stability .
Advanced: What mechanistic insights exist for its sulfonamide formation?
Methodological Answer:
- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy (SO symmetric stretch at 1170 cm).
- Isotopic labeling : Use N-ammonia to track nucleophilic attack on sulfonyl chloride intermediates .
Advanced: How to resolve stereochemical ambiguities in derivatives?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
